

Application Note: Flow Cytometry for Cell Cycle Analysis with PI-1840

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: PI-1840
Cat. No.: B15565279

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The eukaryotic cell cycle is a fundamental and tightly regulated process that ensures the faithful replication and division of cells.[1][2] It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis).[3][4] Progression through these phases is driven by a complex network of regulatory proteins, primarily cyclin-dependent kinases (CDKs) and their cyclin partners.[1][5] Aberrations in cell cycle control are a hallmark of diseases such as cancer, making the analysis of cell cycle distribution a critical tool in biomedical research and drug development.[1]

Flow cytometry is a powerful technique for rapidly analyzing the cell cycle status of a large population of cells.[6] The most common method involves staining cellular DNA with a fluorescent dye and measuring the fluorescence intensity of individual cells.[6][7] **PI-1840** is a novel fluorescent intercalating agent designed for the quantitative analysis of cellular DNA content. Similar to propidium iodide (PI), **PI-1840** stoichiometrically binds to double-stranded DNA, meaning its fluorescence intensity is directly proportional to the amount of DNA in a cell.[8] This allows for the clear discrimination of cells in the G0/G1 phase (containing 2N DNA

content), S phase (containing >2N but <4N DNA content), and G2/M phase (containing 4N DNA content).

This application note provides a detailed protocol for using **PI-1840** to perform cell cycle analysis on mammalian cells using flow cytometry.

Principle of the Assay

PI-1840 is a fluorescent molecule that intercalates into the major groove of double-stranded DNA.[9] Because it cannot cross the membrane of live cells, the cells must first be fixed and permeabilized, typically with cold ethanol.[8][10] This fixation process also preserves the cellular structure. The stoichiometric binding of **PI-1840** ensures that cells in the G2/M phase, having twice the DNA content of G0/G1 cells, will exhibit approximately twice the fluorescence intensity.[7] Cells actively replicating their DNA during the S phase will have an intermediate level of fluorescence.

Since **PI-1840** can also bind to double-stranded RNA, treatment with RNase A is a crucial step to eliminate this non-specific signal, ensuring that the measured fluorescence is solely from DNA.[9] When analyzed on a flow cytometer, the data can be visualized as a histogram of fluorescence intensity, where distinct peaks represent the G0/G1 and G2/M populations, and the region between them represents the S phase population.

Data Presentation

The following table represents typical data obtained from a cell cycle experiment using **PI-1840** on a human cancer cell line (e.g., HeLa). Cells were either untreated (Control) or treated with a hypothetical anti-cancer agent "Compound X" (10 μ M for 24 hours), which is known to induce G2/M arrest.

Treatment Group	% Cells in G0/G1	% Cells in S Phase	% Cells in G2/M
Control (Untreated)	55.2%	28.3%	16.5%
Compound X (10 μ M)	20.7%	15.1%	64.2%

Experimental Protocols

Materials and Reagents

- Cell Lines: Adherent or suspension mammalian cells (e.g., HeLa, Jurkat).
- Culture Medium: Appropriate for the cell line.
- Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.
- Trypsin-EDTA: For harvesting adherent cells.
- **PI-1840** Staining Solution:
 - 50 µg/mL **PI-1840**
 - 100 µg/mL RNase A (DNase-free)
 - 0.1% Triton X-100 (optional, for permeabilization)
 - in PBS
- Fixative: Ice-cold 70% ethanol.
- Equipment:
 - Flow cytometer with 488 nm or 561 nm laser excitation.
 - Centrifuge (refrigerated).
 - Vortex mixer.[\[11\]](#)
 - Ice bucket.[\[11\]](#)
 - Micropipettes.
 - 5 mL polystyrene or polypropylene tubes.[\[11\]](#)

Protocol: Cell Preparation and Staining

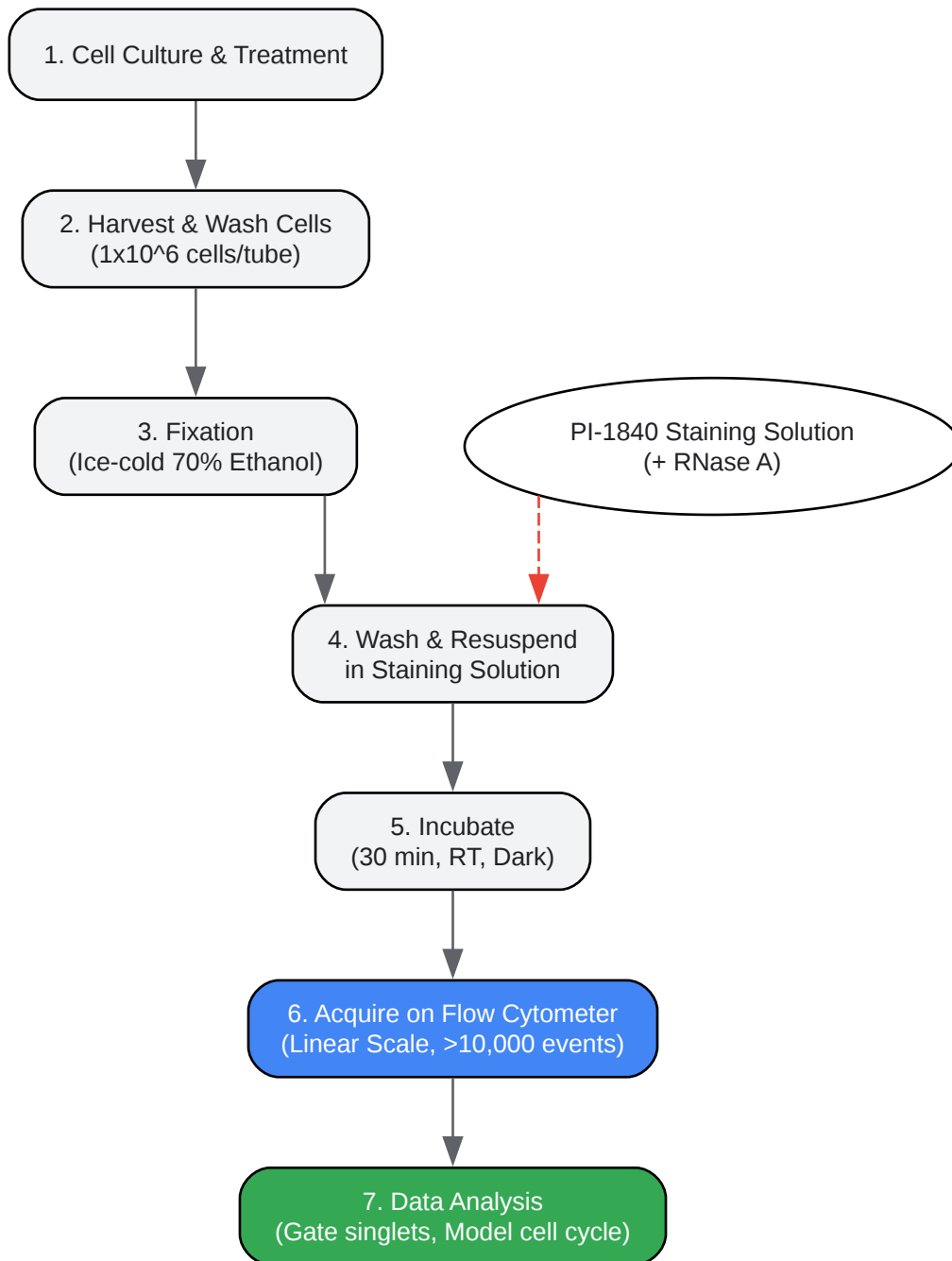
This protocol is optimized for approximately 1×10^6 cells per sample.

- Cell Culture and Harvesting:
 - Culture cells to a confluence of 70-80%.
 - For adherent cells: Wash with PBS, then add Trypsin-EDTA to detach cells. Neutralize with complete medium.
 - For suspension cells: Collect cells directly from the flask.
 - Transfer the cell suspension to a centrifuge tube. Count the cells to ensure approximately 1×10^6 cells per sample.
- Washing:
 - Centrifuge the cells at 300 x g for 5 minutes.[\[8\]](#) Discard the supernatant.
 - Resuspend the cell pellet in 1 mL of cold PBS and transfer to a 5 mL flow cytometry tube.
- Fixation:
 - Gently vortex the cell suspension at a low speed.
 - While vortexing, add 4 mL of ice-cold 70% ethanol drop-wise to the tube.[\[8\]](#)[\[9\]](#) This is a critical step to prevent cell clumping.[\[9\]](#)[\[11\]](#)
 - Incubate the cells for at least 1 hour on ice or at 4°C. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.[\[9\]](#)
- Staining:
 - Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet.[\[11\]](#) Carefully discard the ethanol supernatant.
 - Wash the cells by resuspending the pellet in 3 mL of cold PBS, then centrifuge again at 500-800 x g for 5 minutes. Discard the supernatant.
 - Resuspend the cell pellet in 500 μ L of **PI-1840** Staining Solution. Ensure the pellet is fully dispersed by gentle pipetting or vortexing.

- Incubate the tubes at room temperature for 30 minutes, protected from light.[12]
Alternatively, incubate at 4°C overnight for equilibrium staining.[7]
- Flow Cytometry Acquisition:
 - Set up the flow cytometer to detect fluorescence in the linear scale.[8] Use a channel appropriate for PI, such as PE or PE-Texas Red.
 - Use a low flow rate to improve data resolution and reduce the coefficient of variation (CV) of the peaks.[8]
 - Collect data for at least 10,000 single-cell events.[8]
 - Use appropriate gating strategies to exclude doublets and debris from the analysis.

Visualizations

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for cell cycle analysis using **PI-1840**.

Eukaryotic Cell Cycle Pathway



[Click to download full resolution via product page](#)

Caption: Simplified diagram of the eukaryotic cell cycle phases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. bio-rad-antibodies.com \[bio-rad-antibodies.com\]](https://www.bio-rad-antibodies.com)
- [2. The Eukaryotic Cell Cycle – Principles of Biology \[openoregon.pressbooks.pub\]](https://openoregon.pressbooks.pub)
- [3. The Eukaryotic Cell Cycle - The Cell - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov)
- [4. Cell cycle - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [5. jigcell.cs.vt.edu \[jigcell.cs.vt.edu\]](https://jigcell.cs.vt.edu)
- [6. genzentrum.uni-muenchen.de \[genzentrum.uni-muenchen.de\]](https://genzentrum.uni-muenchen.de)
- [7. cancer.wisc.edu \[cancer.wisc.edu\]](https://cancer.wisc.edu)
- [8. techresources.dsfarm.unipd.it \[techresources.dsfarm.unipd.it\]](https://techresources.dsfarm.unipd.it)
- [9. vet.cornell.edu \[vet.cornell.edu\]](https://vet.cornell.edu)
- [10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility \[med.virginia.edu\]](https://med.virginia.edu)
- [11. ucl.ac.uk \[ucl.ac.uk\]](https://ucl.ac.uk)
- [12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center \[sites.medschool.ucsd.edu\]](https://sites.medschool.ucsd.edu)
- To cite this document: BenchChem. [Application Note: Flow Cytometry for Cell Cycle Analysis with PI-1840]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15565279/docs#application-note-flow-cytometry-for-cell-cycle-analysis-with-pi-1840\]](https://www.benchchem.com/product/b15565279/docs#application-note-flow-cytometry-for-cell-cycle-analysis-with-pi-1840)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)